molecular formula C12H10F3NO B3040950 1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole CAS No. 256238-71-8

1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole

Cat. No.: B3040950
CAS No.: 256238-71-8
M. Wt: 241.21 g/mol
InChI Key: CTBSBUIAZBMHRP-UHFFFAOYSA-N
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Description

1-[2-(Trifluoromethoxy)benzyl]-1H-pyrrole is an organic compound that features a trifluoromethoxy group attached to a benzyl moiety, which is further connected to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole typically involves the introduction of the trifluoromethoxy group into the benzyl moiety followed by the formation of the pyrrole ring. One common method involves the reaction of 2-(trifluoromethoxy)benzyl bromide with pyrrole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Trifluoromethoxy)benzyl]-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[2-(Trifluoromethoxy)benzyl]-1H-pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

  • 1-[2-(Trifluoromethoxy)phenyl]-1H-pyrrole
  • 1-[2-(Trifluoromethyl)benzyl]-1H-pyrrole
  • 1-[2-(Trifluoromethoxy)benzyl]-2H-pyrrole

Uniqueness: 1-[2-(Trifluoromethoxy)benzyl]-1H-pyrrole is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability. These properties differentiate it from other similar compounds and make it particularly valuable in applications requiring enhanced stability and bioavailability .

Properties

IUPAC Name

1-[[2-(trifluoromethoxy)phenyl]methyl]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO/c13-12(14,15)17-11-6-2-1-5-10(11)9-16-7-3-4-8-16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBSBUIAZBMHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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